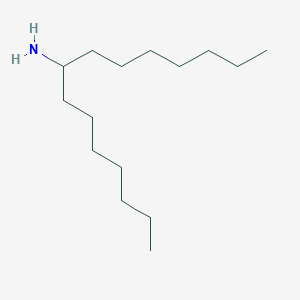

Pentadecan-8-amine

Description

Pentadecan-8-amine (C₁₅H₃₄N) is a branched primary amine with a molecular weight of 228.27 g/mol, where the amine group is located at the 8th carbon of a 15-carbon alkyl chain . It is classified under "other compounds" in agricultural studies, particularly in research exploring organic soil amendments.

Properties

IUPAC Name |

pentadecan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPSQPZXFVRULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283323 | |

| Record name | 8-Pentadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18618-64-9 | |

| Record name | 8-Pentadecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18618-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Pentadecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018618649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Pentadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptyloctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecan-8-amine can be synthesized through several methods. One common method involves the reduction of pentadecan-8-one using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

C15H31COC15H31+LiAlH4→C15H33N+LiAlO2

Another method involves the reductive amination of pentadecan-8-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The reaction conditions typically include a solvent such as methanol or ethanol and a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of nitriles or the amination of alcohols. These processes are carried out under high pressure and temperature using catalysts such as nickel or cobalt. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentadecan-8-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form higher amines or quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitriles or amides.

Reduction: Secondary or tertiary amines.

Substitution: Higher amines or quaternary ammonium salts.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that pentadecan-8-amine exhibits significant antimicrobial activity against various pathogens. Its mechanism is primarily attributed to its ability to disrupt microbial cell membranes due to its amphiphilic nature. This property makes it a candidate for use in:

- Antibacterial agents : Effective against Gram-positive and Gram-negative bacteria.

- Biocides in agricultural applications : Used for disinfecting soil and enhancing crop health by reducing pathogenic load .

Drug Delivery Systems

This compound has shown promise in drug delivery systems due to its biocompatibility and ability to interact with biological membranes. It can enhance drug absorption and target specific tissues, making it valuable in:

- Pharmaceutical formulations : As an excipient to improve the solubility and stability of drugs.

- Nanoparticle stabilization : Used in the formulation of drug-loaded nanoparticles for targeted therapy.

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound is utilized in the production of surfactants and emulsifiers, which are essential in various industries, including:

- Cosmetics : Acts as an emulsifying agent in lotions and creams.

- Food industry : Used as a food emulsifier to stabilize mixtures of oil and water.

Soil Disinfection

A study investigated the use of this compound as a marker for compost disinfection, demonstrating its antibiofilm activity against pathogens such as Mycobacterium . The results indicated that the compound can significantly reduce microbial load in soil, enhancing plant health.

Drug Absorption Enhancement

Research focused on the interaction of this compound with lipid membranes revealed that it can modulate membrane fluidity and permeability, thereby enhancing the absorption of therapeutic agents. This property was particularly noted in formulations aimed at improving oral bioavailability.

Mechanism of Action

The mechanism of action of pentadecan-8-amine involves its interaction with cellular membranes and proteins. It can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. Additionally, it can inhibit the formation of biofilms by interfering with the signaling pathways involved in biofilm development . The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and molecular distinctions between Pentadecan-8-amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₅H₃₄N | 228.27 | Primary amine | Branched chain; amine at C8 position |

| N-Methyldodecylamine | C₁₃H₃₀N | 200.24 | Secondary amine | Methyl-substituted; shorter chain (C13) |

| Bis(2-ethylhexyl)amine | C₁₆H₃₆N | 242.28 | Tertiary amine | Highly branched; two ethylhexyl groups |

| Dodecyltrimethylammonium | C₁₅H₃₄N | 228.27 | Quaternary ammonium | Trimethylated; cationic surfactant |

| Pentadecanamide | C₁₅H₃₁NO | 241.41 | Amide | Carboxylic acid derivative; non-ionic |

| Pentadecanoic acid | C₁₅H₃₀O₂ | 242.40 | Carboxylic acid | Acidic; hydrophilic functional group |

Key Observations:

- Chain Length and Branching : this compound’s 15-carbon chain distinguishes it from shorter-chain analogs like N-Methyldodecylamine (C13). Branched compounds like Bis(2-ethylhexyl)amine exhibit higher steric hindrance, reducing reactivity compared to linear amines .

- Functional Groups : The primary amine group in this compound contrasts with quaternary ammonium (Dodecyltrimethylammonium) and amide (Pentadecanamide) groups, which influence solubility, charge, and biological activity .

- Positional Isomerism : Unlike terminal amines (e.g., 1-Pentadecylamine), the C8 position in this compound may enhance lipid solubility and reduce volatility, impacting environmental persistence .

Biological Activity

Pentadecan-8-amine, a long-chain primary amine with the chemical formula C15H33N, has garnered attention for its potential biological activities and applications across various fields, including medicinal chemistry, microbiology, and industrial applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and comparative analyses with similar compounds.

This compound is characterized as a white crystalline solid with a melting point of 44-46°C and a boiling point of 310-312°C. It can be synthesized through several methods, including:

-

Reduction of Pentadecan-8-one : Using lithium aluminum hydride (LiAlH4) in an anhydrous ether.

- Reductive Amination : Involving pentadecan-8-one and ammonia or an amine in the presence of sodium cyanoborohydride (NaBH3CN) .

This compound exhibits its biological activity primarily through its interaction with cellular membranes. It disrupts the integrity of bacterial cell membranes, leading to cell lysis and death. Additionally, it has been shown to inhibit biofilm formation by interfering with the signaling pathways involved in biofilm development .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that it can effectively inhibit the growth of various bacterial strains. For instance, it has shown promise against biofilm-forming bacteria, which are often resistant to conventional antibiotics. The compound's ability to disrupt membrane integrity is crucial in this context .

Case Studies

- Biofilm Inhibition : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus at sub-inhibitory concentrations. The mechanism involved interference with quorum sensing pathways, which are critical for biofilm development .

- Antimicrobial Efficacy : In another investigation, this compound exhibited potent antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be lower than those for other long-chain amines, highlighting its effectiveness .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other long-chain amines:

| Compound | Chain Length | Melting Point (°C) | Boiling Point (°C) | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | 15 | 44 - 46 | 310 - 312 | Yes |

| Hexadecan-1-amine | 16 | 50 - 52 | 320 - 322 | Moderate |

| Octadecan-1-amine | 18 | 60 - 62 | 350 - 352 | Low |

| Dodecan-1-amine | 12 | 40 - 42 | 250 - 252 | Low |

This table illustrates that while this compound has comparable physical properties to other long-chain amines, its specific interactions with microbial membranes contribute to its superior antimicrobial efficacy .

Q & A

Q. What are the key spectroscopic and analytical methods for identifying and characterizing Pentadecan-8-amine?

this compound (C15H33N, CAS# 18618-64-9) is typically characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. NMR provides structural confirmation by resolving proton environments and carbon backbone signals, while MS confirms molecular weight (FW: 227.43) and fragmentation patterns. FTIR identifies functional groups like N–H stretching vibrations. For reproducibility, methods must detail instrument parameters (e.g., solvent, resonance frequency) and calibration standards . Experimental protocols should align with guidelines for chemical characterization, ensuring independent researchers can replicate results .

Q. What are the common synthetic routes for this compound, and what methodological details are critical for replication?

Synthesis often involves reductive amination of ketones or alkylation of primary amines. For example, reacting 8-pentadecanone with ammonia under catalytic hydrogenation. Key methodological details include:

- Precursor purity and stoichiometric ratios.

- Catalyst type (e.g., Pd/C, Raney Ni) and reaction conditions (temperature, pressure, solvent).

- Workup procedures (e.g., extraction, distillation) to isolate the amine.

Published protocols should cite established methods for analogous compounds and explicitly describe modifications (e.g., solvent substitution) to ensure reproducibility .

Q. How should researchers assess the purity of this compound, and what analytical thresholds are acceptable for experimental use?

Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or evaporative light scattering detectors. Acceptable purity thresholds depend on the application:

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

- Storage: In airtight containers under inert gas (N2 or Ar) at 2–8°C, away from oxidizers.

- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation to prevent inhalation risks.

- Spill management: Neutralize with dilute acid (e.g., HCl) and adsorb with inert material (e.g., vermiculite). Toxicity data should be sourced from safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst loading, temperature).

- In-line analytics: Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress.

- Green chemistry principles: Substitute hazardous solvents (e.g., toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Include cost-benefit analyses of alternative routes and validate scalability in pilot batches .

Q. How should contradictory data on this compound’s physicochemical properties (e.g., solubility, melting point) be resolved?

- Cross-validation: Replicate measurements using independent methods (e.g., differential scanning calorimetry for melting point vs. capillary tube).

- Meta-analysis: Compare literature values with controlled lab conditions (e.g., solvent purity, heating rates).

- Error source identification: Quantify instrumental uncertainty (e.g., thermocouple accuracy) and environmental factors (e.g., humidity). Transparent reporting of outliers and statistical confidence intervals is critical .

Q. What computational modeling approaches are suitable for predicting this compound’s behavior in complex systems (e.g., lipid membranes)?

- Molecular dynamics (MD): Simulate interactions with lipid bilayers using force fields like CHARMM or AMBER.

- Quantum mechanics (QM): Calculate electronic properties (e.g., dipole moment, HOMO-LUMO gaps) for reactivity predictions.

- Docking studies: Model binding affinities to biological targets (e.g., enzymes). Validate predictions with experimental data (e.g., NMR chemical shifts) .

Q. What strategies ensure robust literature reviews for studying this compound’s applications in drug delivery or material science?

- Primary sources: Prioritize peer-reviewed journals over patents or reviews.

- Database mining: Use SciFinder, Reaxys, and PubMed with keywords (e.g., "long-chain amine surfactants").

- Critical appraisal: Evaluate methodological rigor (e.g., sample size, controls) and conflicts of interest. Use citation managers (e.g., EndNote) to organize references .

Q. How can researchers design experiments to evaluate the impact of this compound purity on its biological activity?

- Dose-response assays: Compare activity of purified vs. technical-grade samples.

- Impurity profiling: Use LC-MS to identify contaminants and correlate their concentrations with toxicity (e.g., IC50 shifts).

- Blinded studies: Minimize bias by coding samples and randomizing treatment groups. Include positive/negative controls .

Q. What methodologies support the development of novel this compound derivatives with enhanced properties?

- Structure-activity relationship (SAR) studies: Systematically modify the carbon chain length or amine position.

- High-throughput screening (HTS): Test derivatives for target properties (e.g., antimicrobial efficacy).

- Sustainable functionalization: Employ biocatalysis or microwave-assisted synthesis to reduce waste. Publish synthetic routes and spectral data in supplementary materials .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.